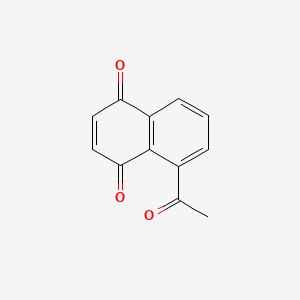

5-Acetylnaphthalene-1,4-dione

Description

Structure

3D Structure

Properties

CAS No. |

62185-69-7 |

|---|---|

Molecular Formula |

C12H8O3 |

Molecular Weight |

200.19 g/mol |

IUPAC Name |

5-acetylnaphthalene-1,4-dione |

InChI |

InChI=1S/C12H8O3/c1-7(13)8-3-2-4-9-10(14)5-6-11(15)12(8)9/h2-6H,1H3 |

InChI Key |

WFMIAEHBCQQOPZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=CC2=C1C(=O)C=CC2=O |

Origin of Product |

United States |

Synthetic Methodologies for 5 Acetylnaphthalene 1,4 Dione and Its Analogs

Direct Synthetic Routes to 5-Acetylnaphthalene-1,4-dione

Direct routes aim to introduce the acetyl group onto a naphthoquinone framework or oxidize an acetylated naphthalene (B1677914) to form the target quinone. These methods are often the most step-economical if regioselectivity can be controlled.

The introduction of an acetyl group onto an aromatic ring is classically achieved via the Friedel-Crafts acylation. However, the 1,4-naphthoquinone (B94277) system is inherently electron-deficient due to the two powerfully electron-withdrawing carbonyl groups. This deactivation makes the aromatic ring less susceptible to electrophilic aromatic substitution.

Despite this challenge, the reaction can be forced under specific conditions, typically employing a strong Lewis acid catalyst like aluminum chloride (AlCl₃) with an acetylating agent such as acetyl chloride or acetic anhydride (B1165640). The reaction with unsubstituted 1,4-naphthoquinone is often low-yielding and can produce a mixture of isomers. The primary site of substitution is the C5 position, directed by the carbonyl group at C4.

Table 1: Example of Friedel-Crafts Acylation for Naphthoquinone

| Entry | Starting Material | Reagents | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | 1,4-Naphthoquinone | Acetyl chloride, Aluminum chloride (AlCl₃) | CS₂, reflux | This compound | Low to moderate |

An alternative and often more efficient strategy involves reversing the order of operations: first acetylating a naphthalene derivative and then oxidizing the resulting compound to form the quinone. This approach circumvents the issue of acylating a deactivated ring. The starting material for this route is typically 1-acetylnaphthalene.

The critical step is the selective oxidation of the non-acetylated ring of 1-acetylnaphthalene. This transformation can be accomplished using potent oxidizing agents. Research has shown that chromium(VI)-based oxidants are particularly effective for this purpose. For instance, the oxidation of 1-acetylnaphthalene with chromium trioxide (CrO₃) in glacial acetic acid at elevated temperatures furnishes this compound directly. The acetyl group serves as a deactivating substituent, helping to direct the oxidation to the unsubstituted ring.

Table 2: Oxidation of 1-Acetylnaphthalene to this compound

| Entry | Substrate | Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 1-Acetylnaphthalene | Chromium trioxide (CrO₃) | Glacial Acetic Acid | 50-60 | ~45-55 |

| 2 | 1-Acetylnaphthalene | Ceric ammonium (B1175870) nitrate (B79036) (CAN) | Acetonitrile (B52724)/Water | Room Temperature | Variable |

Synthesis of Naphthalene-1,4-dione Core Structures (General Relevance)

Understanding the synthesis of the parent 1,4-naphthoquinone ring is fundamental, as it is the foundational scaffold for the target molecule and its analogs.

The most direct and industrially significant method for producing 1,4-naphthoquinone is the vapor-phase or liquid-phase oxidation of naphthalene. Historically, this was achieved using stoichiometric chromium trioxide in acetic acid, a method that remains prevalent in laboratory-scale synthesis due to its reliability.

Modern synthetic efforts focus on more environmentally benign and catalytic methods. These include catalytic air oxidation using vanadium pentoxide (V₂O₅) catalysts at high temperatures, a process used in industrial production. Other laboratory-scale oxidants include ceric ammonium nitrate (CAN) and hypervalent iodine reagents like Dess-Martin periodinane or iodoxybenzoic acid (IBX) under specific conditions.

Table 3: Comparison of Oxidants for Naphthalene to 1,4-Naphthoquinone Conversion

| Oxidant | Conditions | Typical Yield (%) | Notes |

|---|---|---|---|

| Chromium trioxide (CrO₃) | Acetic acid, 50-70 °C | 60-75 | Classic, high-yielding lab method; generates chromium waste. |

| Vanadium pentoxide (V₂O₅) | Air, >350 °C (vapor phase) | High (Industrial) | Industrial process; requires specialized equipment. |

| Ceric ammonium nitrate (CAN) | Acetonitrile/H₂O, RT | 70-85 | Effective under mild conditions; stoichiometric reagent. |

Annulation reactions build the bicyclic naphthoquinone system from smaller, acyclic or monocyclic precursors. These methods offer exceptional versatility for introducing complex substitution patterns that are inaccessible through direct functionalization.

A prominent example is the Diels-Alder reaction, where a suitably substituted 1,4-benzoquinone (B44022) (dienophile) reacts with a conjugated diene. For instance, the reaction of 1,4-benzoquinone with 1,3-butadiene (B125203) yields a bicyclic adduct that can be readily oxidized (often in situ) to form 1,4-naphthoquinone. By using substituted dienes or benzoquinones, a wide array of functionalized naphthoquinones can be prepared.

Other annulation strategies include the reaction of substituted phthalic anhydrides with organometallic reagents or cyclization reactions initiated by Michael addition onto a suitable acceptor followed by an intramolecular condensation.

Derivatization Strategies for Functionalized Naphthoquinones

Once a naphthoquinone core is formed, it can be further modified to generate a library of analogs. The electron-deficient quinone ring is highly reactive towards various nucleophiles and cycloaddition partners.

Michael Addition: The C2 and C3 positions of the 1,4-naphthoquinone ring are electrophilic and readily undergo conjugate addition (Michael addition) with a wide range of soft nucleophiles. Thia-Michael additions with thiols and aza-Michael additions with primary or secondary amines are common methods for installing sulfur- and nitrogen-containing substituents.

Diels-Alder Reactions: The C2-C3 double bond of the naphthoquinone can act as a dienophile in Diels-Alder reactions, reacting with dienes to construct more complex, polycyclic quinonoid systems.

Nucleophilic Aromatic Substitution: If a leaving group (e.g., a halogen like chlorine or bromine) is present on the quinone ring (e.g., at the C2 position), it can be displaced by various nucleophiles (e.g., alkoxides, amines) via an addition-elimination mechanism.

Table 4: Summary of Key Derivatization Reactions for the Naphthoquinone Scaffold

| Reaction Type | Substrate | Reagent(s) | Product Type | Reference(s) |

|---|---|---|---|---|

| Thia-Michael Addition | 1,4-Naphthoquinone | Alkyl/Aryl Thiols (R-SH) | 2-Thio-substituted naphthoquinone | , |

| Aza-Michael Addition | 1,4-Naphthoquinone | Primary/Secondary Amines (R₂NH) | 2-Amino-substituted naphthoquinone | , |

| Diels-Alder Cycloaddition | 1,4-Naphthoquinone | Conjugated Dienes (e.g., Danishefsky's diene) | Polycyclic quinonoid systems (e.g., anthraquinones) | |

| Nucleophilic Substitution | 2-Chloro-1,4-naphthoquinone | Sodium methoxide, anilines | 2-Methoxy or 2-anilino-naphthoquinone |

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental strategy for the functionalization of the naphthoquinone scaffold. In the context of 1,4-naphthoquinones, this type of reaction is frequently used to introduce a variety of substituents, thereby creating a diverse library of derivatives.

A common precursor for these reactions is 2,3-dichloro-1,4-naphthoquinone. The chlorine atoms in this molecule are effective leaving groups, facilitating their replacement by a range of nucleophiles. mdpi.com This approach allows for the introduction of nitrogen, oxygen, sulfur, and selenium-containing moieties at the C2 and C3 positions of the naphthoquinone ring. mdpi.com For instance, the reaction of 2,3-dichloro-1,4-naphthoquinone with various amines, such as 2-morpholinoaniline (B1348958) and N,N'-diphenyl-p-phenylenediamine, has been shown to yield N-substituted derivatives. researchgate.net Similarly, reactions with thiols like sodium 2-methyl-2-propanethiolate lead to the formation of S-substituted naphthoquinones. researchgate.net

The reaction conditions can be tuned to favor either mono- or di-substitution. For example, reacting 2,3-dichloro-1,4-naphthoquinone with secondary heterocyclic amines like morpholine (B109124) in water can lead to mono-substituted products in high yields. semanticscholar.org In some cases, the presence of electron-withdrawing groups on the nucleophile is necessary to achieve di-substitution. mdpi.com The choice of solvent and base is also critical. For instance, the reaction of 2,3-dichloro-1,4-naphthoquinone with 4-amino-5-(2-methyl-furan-3-yl)-2,4-dihydro- Current time information in Bangalore, IN.rsc.orgrsc.orgtriazole-3-thione in dimethylformamide (DMF) can yield both N- and S-substitution products, while using toluene (B28343) and triethylamine (B128534) (Et3N) as the base can selectively produce the N-substituted product in high yield. ijpsonline.com

Anilino-1,4-naphthoquinone derivatives, a specific class of N-substituted compounds, have garnered significant attention due to their biological properties. mdpi.com These can be synthesized by reacting 1,4-naphthoquinone with anilines. The presence of donating groups on the aniline (B41778) can favor Michael addition. mdpi.com

| Precursor | Nucleophile | Product Type | Reference |

| 2,3-dichloro-1,4-naphthoquinone | Amines, Thiols | N- and S-substituted naphthoquinones | mdpi.comresearchgate.net |

| 2,3-dichloro-1,4-naphthoquinone | Secondary heterocyclic amines | Mono-substituted naphthoquinones | semanticscholar.org |

| 2,3-dichloro-1,4-naphthoquinone | 4-amino-5-(2-methyl-furan-3-yl)-2,4-dihydro- Current time information in Bangalore, IN.rsc.orgrsc.orgtriazole-3-thione | N- and S-substituted naphthoquinones | ijpsonline.com |

| 1,4-naphthoquinone | Anilines | Anilino-1,4-naphthoquinones | mdpi.com |

Multi-component Reactions for Naphthoquinone Derivatives

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules in a single step. These reactions have been successfully applied to the synthesis of a wide range of naphthoquinone derivatives.

One notable example is the iodine-mediated three-component reaction for the synthesis of naphthoquinone-fused pyrroles. rsc.orgrsc.org This reaction can be initiated from either aryl methyl ketones or terminal aryl alkynes, which, in the presence of molecular iodine, react with 2-aminonaphthoquinone and barbituric acids to form hybrid molecules containing naphthoquinone, pyrrole (B145914), and pyrimidine (B1678525) moieties. rsc.orgrsc.org This metal-free, one-pot method is characterized by good yields and a broad substrate scope. rsc.orgrsc.org

Another application of MCRs is in the synthesis of dihydrofurano-naphthoquinone compounds. Microwave-assisted MCRs of 2-hydroxy-1,4-naphthoquinone (B1674593) (lawsone), fluorinated aromatic aldehydes, and pyridinium (B92312) bromide have been shown to produce these derivatives in good yields. researchgate.net Similarly, benzo[g]chromenes can be synthesized through a one-pot MCR of N-alkyl-1-(methylthio)-2-nitroethenamine, aromatic aldehydes, and lawsone at room temperature without the need for a catalyst. researchgate.net

The Mannich reaction, a classic MCR, is also utilized in the modification of naphthoquinones. The synthesis of 3-(aminomethyl)-2-hydroxy-1,4-naphthoquinones has been achieved through MCRs involving a non-enolizable aldehyde and primary or secondary amines. researchgate.net

| Reaction Type | Reactants | Product | Catalyst/Conditions | Reference |

| Iodine-mediated three-component reaction | Aryl methyl ketones/terminal aryl alkynes, 2-aminonaphthoquinone, barbituric acids | Naphthoquinone-fused pyrroles | Molecular iodine, DMSO | rsc.orgrsc.org |

| Microwave-assisted MCR | 2-hydroxy-1,4-naphthoquinone, fluorinated aromatic aldehydes, pyridinium bromide | Dihydrofurano-napthoquinone compounds | Microwave irradiation | researchgate.net |

| One-pot MCR | N-alkyl-1-(methylthio)-2-nitroethenamine, aromatic aldehydes, 2-hydroxy-1,4-naphthoquinone | Benzo[g]chromenes | None, room temperature | researchgate.net |

| Mannich reaction | 2-hydroxy-1,4-naphthoquinone, non-enolizable aldehyde, primary/secondary amines | 3-(aminomethyl)-2-hydroxy-1,4-naphthoquinones | - | researchgate.net |

Formation of Heterocyclic Systems Incorporating Naphthoquinone Moieties

The fusion of heterocyclic rings to the naphthoquinone core is a prominent strategy for creating novel compounds with diverse chemical and biological properties. Several synthetic methods have been developed to achieve this.

One approach involves the intramolecular cyclization of appropriately substituted naphthoquinone derivatives. For example, naphthoquinone-fused pyrrole derivatives can be synthesized with high yields via the intramolecular cyclization of 2-(arylethynyl)naphthalene-1,4-dione derivatives with ammonium acetate (B1210297) in methanol (B129727) at ambient temperature. rsc.org Another method for generating fused pyrroles involves an iodine-mediated multicomponent reaction of aryl methyl ketones or terminal aryl alkynes with 2-amino-1,4-naphthoquinone and barbituric acids. rsc.org

The synthesis of N-, O-contained heterocycles has been achieved from amino acid derivatives of 2,6,7-nitrogen-substituted-3-chloro-1,4-naphthoquinone. biointerfaceresearch.com For instance, oxazole (B20620) derivatives can be obtained by treating 2,6-R-3-chloro-7-amino-1,4-naphthoquinone with acetic anhydride in the presence of catalytic sulfuric acid. biointerfaceresearch.com Imidazole systems can be formed from previously synthesized 2-R-3-chloro-7-acylamino-1,4-naphthoquinones. biointerfaceresearch.com

Furthermore, imidazopyridinedione derivatives have been synthesized through the coupling of 2-bromonaphthalene-1,4-dione (B50910) with 2-aminopyridine, which proceeds via condensation and rearrangement under neat conditions with a catalytic amount of acetic acid. rsc.org The reaction of 2,3-dichloro-1,4-naphthoquinone with N, S-bifunctional heterylaminothiotriazoles can lead to the formation of S- and N-containing heterocyclic naphthoquinone derivatives. ijpsonline.comijpsonline.com

| Starting Material | Reagents/Conditions | Heterocyclic System | Reference |

| 2-(arylethynyl)naphthalene-1,4-dione derivatives | NH4OAc, methanol, ambient temperature | Naphthoquinone-fused pyrroles | rsc.org |

| Aryl methyl ketones/terminal aryl alkynes, 2-amino-1,4-naphthoquinone, barbituric acids | Molecular iodine, DMSO | Naphthoquinone-fused pyrroles | rsc.org |

| 2,6-R-3-chloro-7-amino-1,4-naphthoquinone | Acetic anhydride, H2SO4 (cat.) | Oxazoles | biointerfaceresearch.com |

| 2-bromonaphthalene-1,4-dione | 2-aminopyridine, AcOH (cat.), neat | Imidazopyridinediones | rsc.org |

| 2,3-dichloro-1,4-naphthoquinone | N, S-bifunctional heterylaminothiotriazoles | S- and N-containing heterocycles | ijpsonline.comijpsonline.com |

Alkylation and Acylation Strategies (e.g., 2-(chloroalkyloxy)naphthalene-1,4-dione derivatives)

Alkylation and acylation reactions are key methods for modifying the naphthoquinone structure, often targeting the hydroxyl group of lawsone (2-hydroxy-1,4-naphthoquinone).

The synthesis of 2-(chloroalkyloxy)naphthalene-1,4-dione derivatives is achieved through the alkylation of the 2-hydroxyl group of lawsone. scienceasia.org This reaction is typically carried out in basic conditions with the presence of potassium iodide (KI) and a phase-transfer catalyst. scienceasia.org Similarly, 2-(prop-2-ynyloxy)naphthalene-1,4-dione can be synthesized by modifying the lawsone structure with an alkynyloxy group. researchgate.net Copper-catalyzed alkylation of lawsone with terminal alkynes has also been reported. scribd.com

Acylation reactions are also employed to introduce various functional groups. For instance, 2-acetylnaphthalene-1-yl substituted benzoates can be synthesized by reacting 1-(1-hydroxynaphthalen-2-yl)ethanone with a substituted benzoic acid in pyridine, using phosphorus oxychloride. ijmspr.in The synthesis of 2-acetyl-1,4-naphthoquinone (B15349058) itself represents a multi-step synthetic challenge. acs.org

Furthermore, Friedel-Crafts acylation of naphthalene derivatives, followed by cyclization and oxidation, is a general method for forming the naphthoquinone structure. numberanalytics.com

| Starting Material | Reagent(s) | Product | Reference |

| 2-hydroxy-1,4-naphthoquinone (lawsone) | Chloroalkanes, base, KI, phase-transfer catalyst | 2-(chloroalkyloxy)naphthalene-1,4-dione derivatives | scienceasia.org |

| 2-hydroxy-1,4-naphthoquinone (lawsone) | Propargyl bromide, base | 2-(prop-2-ynyloxy)naphthalene-1,4-dione | researchgate.net |

| 1-(1-hydroxynaphthalen-2-yl)ethanone | Substituted benzoic acid, pyridine, POCl3 | 2-acetylnaphthalene-1-yl substituted benzoate | ijmspr.in |

| Naphthalene derivatives | Acylating agent, Lewis acid | Acetylated naphthalene derivatives | numberanalytics.com |

Reductive Coupling Approaches to Acetylated Naphthalene Systems

Reductive coupling reactions provide a powerful tool for the formation of C-C bonds and the synthesis of complex naphthalene derivatives. A notable application is the one-pot, two-step reductive coupling between acetyl naphthalene derivatives, tosylhydrazide, and arylboronic acids. researchgate.netx-mol.com This reaction affords substituted 1-(1-phenylethyl)naphthalenes in moderate to excellent yields. researchgate.net The choice of solvent is crucial, with toluene being optimal for 1-acetylnaphthalene derivatives and 1,4-dioxane (B91453) for 2-acetylnaphthalene (B72118) derivatives. researchgate.netresearchgate.net This methodology has a broad substrate scope, good functional group tolerance, and can be scaled up to the multi-gram level. researchgate.net

The reaction proceeds through the in situ formation of N-tosylhydrazones from the reaction of acetylnaphthalene with tosylhydrazide. researchgate.net This is followed by the reductive coupling with an arylboronic acid. researchgate.net This approach has also been extended to naphthaldehyde substrates. researchgate.net

| Naphthalene Derivative | Coupling Partners | Product | Key Conditions | Reference |

| 1-Acetylnaphthalene | Tosylhydrazide, Arylboronic acid | 1-(1-Aryl)ethylnaphthalene | Toluene (solvent) | researchgate.netresearchgate.net |

| 2-Acetylnaphthalene | Tosylhydrazide, Arylboronic acid | 2-(1-Aryl)ethylnaphthalene | 1,4-Dioxane (solvent) | researchgate.netresearchgate.net |

| 1-Naphthaldehyde | Tosylhydrazide, Arylboronic acid | 1-(Arylmethyl)naphthalene | - | researchgate.net |

| 2-Naphthaldehyde | Tosylhydrazide, Arylboronic acid | 2-(Arylmethyl)naphthalene | - | researchgate.net |

Bromination and Substitution in Naphthalene Derivatives Synthesis

Bromination of the naphthalene core, followed by substitution reactions, is a versatile strategy for introducing a wide range of functional groups. Naphthalene is more reactive than benzene (B151609) towards electrophilic substitution, and bromination can often proceed without a catalyst to yield 1-bromonaphthalene (B1665260). wikipedia.org

Polybromination of naphthalene can be achieved using bromine over a montmorillonite (B579905) clay catalyst. cardiff.ac.uk For example, reaction with three mole equivalents of bromine at room temperature can produce 1,4,6-tribromonaphthalene. cardiff.ac.uk The regioselectivity of bromination is influenced by the reaction conditions and the existing substituents on the naphthalene ring. The α-positions are generally more reactive towards electrophilic substitution than the β-positions. cardiff.ac.uk

The resulting brominated naphthalenes are valuable intermediates. For instance, 1-bromonaphthalene can be converted to 1-lithionaphthalene via lithium-halogen exchange, which can then be used in further synthetic transformations. wikipedia.org Proto-debromination of polybrominated naphthalenes using organolithium reagents can provide a regioselective route to specific dibromonaphthalenes, such as 2,6-dibromonaphthalene. cardiff.ac.uk

| Starting Material | Brominating Agent/Conditions | Product | Subsequent Reaction | Reference |

| Naphthalene | Br2 | 1-Bromonaphthalene | Lithium-halogen exchange | wikipedia.org |

| Naphthalene | Br2 (3 equiv.), KSF clay | 1,4,6-Tribromonaphthalene | - | cardiff.ac.uk |

| Naphthalene | Br2 (4 equiv.), KSF clay | 1,2,4,6-Tetrabromonaphthalene | Proto-debromination to 2,6-dibromonaphthalene | cardiff.ac.uk |

Green Chemistry Approaches in Naphthoquinone Synthesis

In recent years, there has been a significant shift towards the development of environmentally friendly synthetic methods, and the synthesis of naphthoquinones is no exception. Green chemistry principles aim to reduce the environmental impact of chemical processes by using less hazardous substances, employing milder reaction conditions, and improving atom economy. researchgate.net

Several green approaches have been explored for naphthoquinone synthesis. numberanalytics.com One strategy is the use of aqueous environments for reactions. For instance, the synthesis of nitrogen-containing 1,4-naphthoquinone derivatives has been reported in high yields under aqueous conditions. researchgate.net

Enzymatic catalysis is another cornerstone of green chemistry. Laccases, for example, have been used to catalyze the oxidative C-S bond formation between 1,4-naphthohydroquinone and various thiols to produce 1,4-naphthoquinone-2,3-bis-sulfides. researchgate.net These reactions are conducted under mild conditions in a reaction vessel open to air. researchgate.net

Microwave-assisted synthesis has also emerged as a green technique, often leading to shorter reaction times, higher yields, and reduced energy consumption. numberanalytics.com This has been applied to the multi-component synthesis of dihydrofurano-napthoquinone compounds. researchgate.net

The development of catalyst-free reactions, such as the one-pot synthesis of benzo[g]chromenes from 2-hydroxy-1,4-naphthoquinone, aromatic aldehydes, and N-alkyl-1-(methylthio)-2-nitroethenamine at room temperature, further exemplifies the move towards more sustainable synthetic protocols. researchgate.net

| Green Chemistry Approach | Example Reaction | Advantages | Reference |

| Use of aqueous media | Synthesis of nitrogen-containing 1,4-naphthoquinone derivatives | Reduced use of volatile organic solvents | researchgate.net |

| Enzymatic catalysis | Laccase-catalyzed synthesis of 1,4-naphthoquinone-2,3-bis-sulfides | Mild reaction conditions, biodegradable catalyst | researchgate.net |

| Microwave-assisted synthesis | Multi-component synthesis of dihydrofurano-napthoquinone compounds | Shorter reaction times, energy efficiency | researchgate.netnumberanalytics.com |

| Catalyst-free reactions | One-pot synthesis of benzo[g]chromenes | Avoids use of potentially toxic catalysts | researchgate.net |

Chemical Reactivity and Reaction Mechanisms of 5 Acetylnaphthalene 1,4 Dione

Redox Chemistry of Acetylated Naphthoquinones

The redox properties of acetylated naphthoquinones like 5-Acetylnaphthalene-1,4-dione are fundamental to their chemical and biological activities. These compounds can act as electron transporters in various chemical and enzymatic processes. nih.gov The presence of the electron-withdrawing acetyl group significantly influences the electron affinity of the quinone system, thereby affecting its reduction potential and the stability of its reduced forms.

Electron Transfer Processes and Semiquinone Formation

Acetylated naphthoquinones undergo reduction via two successive one-electron transfer steps. nih.gov The initial electron transfer results in the formation of a semiquinone radical anion. This intermediate is a key species in the redox cycling of quinones. A second one-electron transfer then leads to the formation of a dianion. nih.gov This two-step reduction process is a characteristic feature of the electrochemical behavior of many quinone derivatives. The stability and reactivity of the semiquinone radical are influenced by the surrounding chemical environment and the substitution pattern on the naphthoquinone ring.

The cyclic voltammograms of related 2-acyl-3-aminophenyl-1,4-naphthoquinones exhibit two distinct one-electron reduction waves, corresponding to the formation of the radical-anion and subsequently the dianion. nih.gov These processes are typically quasi-reversible. nih.gov

Reduction Potential and Environmental Factor Dependence

The reduction potential of a naphthoquinone is a measure of its ability to accept electrons. For a series of 2-acyl-3-aminophenyl-1,4-naphthoquinones, the half-wave potentials (E1/2) for the first one-electron reduction (formation of the semiquinone radical anion) and the second one-electron transfer (formation of the dianion) are sensitive to the electronic effects of the substituents on the naphthoquinone scaffold. nih.gov The presence of electron-withdrawing groups, such as the acetyl group, generally leads to a less negative reduction potential, indicating that the compound is more easily reduced. mdpi.com

The following table shows the range of half-wave potentials for related 2-acyl-3-aminophenyl-1,4-naphthoquinone derivatives, which provides an indication of the redox potentials for acetylated naphthoquinones.

Table 1: Half-Wave Potentials of 2-Acyl-3-aminophenyl-1,4-naphthoquinone Derivatives

| Derivative Class | First E1/2 (mV) | Second E1/2 (mV) |

| 2-Acyl-3-(4-N,N-dimethylaminophenyl)naphthoquinones | -620 to -875 | -1125 to -1295 |

| 2-Acyl-3-(4-amino-2,5-dimethoxyphenyl)naphthoquinones | -685 to -890 | -1180 to -1410 |

| Data obtained from cyclic voltammetry measurements in acetonitrile (B52724). nih.gov |

Environmental factors, particularly pH, can significantly impact the reduction potential of naphthoquinones. In aqueous solutions, the reduction of quinones is often coupled with protonation. An increase in pH (more alkaline conditions) generally leads to a decrease in the redox potential, making the compound easier to reduce. envirocleen.com Conversely, a decrease in pH (more acidic conditions) results in an increase in the redox potential. envirocleen.com This pH dependence is a critical factor in the biological activity of quinones, as cellular compartments can have different pH values.

Nucleophilic Addition Reactions

The electron-deficient nature of the quinone ring in this compound, enhanced by the acetyl group, makes it highly susceptible to nucleophilic attack. Acylquinones are recognized for their high reactivity towards a variety of nucleophiles. nih.gov

Reactions with Oxygen- and Sulfur-Containing Nucleophiles

While specific studies on the reaction of this compound with oxygen nucleophiles like water or alcohols are not extensively detailed in the provided context, the general reactivity of quinones suggests that such reactions are plausible. For instance, the reaction of 2,3-dimethoxy-1,4-naphthoquinone with various alkoxide ions in their respective alcohols has been shown to proceed via nucleophilic substitution, yielding 2-alkoxy-3-methoxy-1,4-naphthoquinones as intermediates. rsc.org This suggests that acetylated naphthoquinones could react with alkoxides, which are potent oxygen-containing nucleophiles. libretexts.orglibretexts.org

The reactions of naphthoquinones with sulfur-containing nucleophiles are well-documented. Naphthoquinones readily react with thiols, such as N-acetyl-L-cysteine, through a thia-Michael-type addition. nih.gov This reaction involves the addition of the sulfur nucleophile to one of the electrophilic carbon atoms of the quinone ring. nih.gov

Michael Addition Pathways

The primary mechanism for the reaction of nucleophiles with the quinone ring of acetylated naphthoquinones is the Michael addition (or 1,4-conjugate addition). In the case of 2-acetyl-1,4-naphthoquinone (B15349058), the C-3 position is highly electrophilic due to the electron-withdrawing effect of the adjacent acetyl group. nih.gov A nucleophile will preferentially attack this position. nih.gov

The general mechanism involves the initial attack of the nucleophile on the electron-deficient C-3 carbon of the enone system. This leads to the formation of a Michael adduct intermediate. nih.gov Subsequent enolization of this intermediate, followed by aerobic oxidation, regenerates the aromatic quinone system with the nucleophile attached. nih.gov

Electrophilic Properties of Quinoid Compounds

The quinoid ring of this compound possesses significant electrophilic character. This electrophilicity is a key determinant of its reactivity, particularly its propensity to undergo nucleophilic addition reactions. The presence of the acetyl group at the 2-position further enhances the electrophilic nature of the quinone ring. nih.gov

The electron-withdrawing nature of the two carbonyl groups of the quinone ring delocalizes electron density, creating electrophilic centers at the carbonyl carbons and the double-bonded carbons of the ring. The acetyl group, also being an electron-withdrawing group, further depletes electron density from the ring, particularly at the C-3 position, making it a prime target for nucleophilic attack. nih.gov Lewis acids can further increase the electrophilic character of the enone system by coordinating with the oxygen atom of the carbonyl group, thereby promoting Michael-type additions. nih.gov

Oxidative Transformations of Acetylated Naphthoquinones

The study of oxidative transformations involving acetylated naphthoquinones often centers on the synthesis of the quinone structure itself. Acylated 1,4-naphthoquinones are readily synthesized via the oxidation of their corresponding acylated 1,4-naphthohydroquinone precursors. mdpi.com A common and efficient method for this transformation is the use of silver (I) oxide (Ag₂O) in a solvent like diethyl ether, with sodium sulfate (B86663) present as a drying agent. mdpi.com This process effectively converts compounds such as 1-(1,4-dihydroxynaphtalen-2-yl) ketones into the respective 2-acylated 1,4-naphthoquinones, yielding colorful solid products in high yields, often ranging from 72% to 98%. mdpi.com

The identity of the resulting acylated naphthoquinones can be confirmed through spectroscopic methods. For instance, ¹³C-NMR spectra will show the characteristic presence of three carbonyl signals between 180 and 200 ppm, confirming the quinone structure. mdpi.com

Chemoselective Reactivity Studies of Acetylnaphthalenes

Chemoselectivity is a critical aspect of the reactivity of polyfunctional molecules like acetylnaphthalenes. Studies focusing on catalytic transfer hydrogenation (CTH) have demonstrated significant chemoselective reduction of the carbonyl group in these compounds. mdpi.com

Regioisomeric Selectivity in Hydrogenation Reactions

The position of the acetyl group on the naphthalene (B1677914) ring plays a crucial role in its reactivity, a phenomenon known as regioisomeric selectivity. In catalytic transfer hydrogenation reactions using secondary alcohols as hydrogen donors and magnesium oxide (MgO) as a catalyst, a substantial difference in reactivity is observed between 1-acetylnaphthalene and 2-acetylnaphthalene (B72118). mdpi.com

Experiments using an equimolar mixture of the two regioisomers with 2-octanol (B43104) as the hydrogen donor showed that 2-acetylnaphthalene is significantly more reactive. After one hour, the chemoselectivity towards the formation of 1-(2-naphthyl)-1-ethanol was 79%, and after six hours, it was 77%, with the selectivity to the corresponding alcohols remaining above 99%. mdpi.com This demonstrates a clear preference for the reduction of the 2-acetyl isomer over the 1-acetyl isomer under these conditions. mdpi.com

| Reaction Time (hours) | Yield of 1-(1-naphthyl)-1-ethanol (%) | Yield of 1-(2-naphthyl)-1-ethanol (%) | Chemoselectivity towards 1-(2-naphthyl)-1-ethanol (%) |

|---|---|---|---|

| 1 | 20 | 68 | 77 |

| 6 | - | - | 79 |

Catalytic Transfer Hydrogenation Mechanisms

Catalytic transfer hydrogenation (CTH) is an alternative to traditional hydrogenation that uses organic molecules as hydrogen donors instead of pressurized hydrogen gas. mdpi.com The reaction typically occurs at moderate temperatures under normal pressure. mdpi.com

In the CTH of acetylnaphthalenes over a magnesium oxide (MgO) catalyst, secondary alcohols such as 2-propanol, 2-butanol, or 2-octanol serve as effective hydrogen donors. mdpi.com The mechanism is believed to involve the transfer of hydrogen from the donor alcohol to the acetyl group's carbonyl function on the naphthalene ring. The MgO catalyst facilitates this transfer. The process is highly selective for the carbonyl group, leaving the aromatic naphthalene ring intact. mdpi.com The use of a high-boiling point donor like 2-octanol can allow the reaction to reach equilibrium more quickly. mdpi.com The optimal molar ratio of the hydrogen donor to the acceptor is crucial for achieving high yields. mdpi.com

Mechanistic Investigations of Intramolecular Cyclization and Condensation Reactions

The acetyl group in acetylated naphthoquinones provides a site for potential intramolecular cyclization and condensation reactions, leading to the formation of novel heterocyclic systems. While specific examples for this compound are not extensively detailed, related transformations on substituted naphthoquinones provide mechanistic insights.

For instance, a 2,3-disubstituted-5-nitro-1,4-naphthoquinone derivative, upon reductive acetylation using zinc, glacial acetic acid, and acetic anhydride (B1165640), undergoes an unusual transformation. The process is thought to proceed through the expected reductive acetylation, which is then followed by intramolecular cyclodehydration reactions. chempap.org This cascade results in the formation of a complex heterocyclic structure, specifically a 9-acetylaminonaphtho[1,2-b:4,3-b']bis mdpi.comnih.govoxathiin-2,7-dione. chempap.org This demonstrates that the naphthoquinone framework, when appropriately functionalized, can be a precursor to fused ring systems via intramolecular condensation pathways. chempap.org

Theoretically, the acetyl group, possessing alpha-hydrogens, could participate in base- or acid-catalyzed aldol-type condensation reactions. In an intramolecular context, this could occur if a suitable electrophilic site exists elsewhere on the molecule, potentially leading to the formation of a new ring fused to the naphthalene system. khanacademy.orgyoutube.com

Covalent Binding Mechanisms with Molecular Targets (Chemical Aspects)

Cellular nucleophiles, particularly the thiol group of cysteine residues in proteins, are common targets for naphthoquinones. researchgate.netnih.gov The reaction involves the addition of the cysteine thiolate to one of the electrophilic carbons of the quinone ring. researchgate.net This covalent modification can alter the structure and function of the target protein. nih.gov

Two primary mechanisms contribute to this covalent binding:

Direct Alkylation : Naphthoquinones with unmodified carbons in the quinone ring can act as powerful electrophiles, reacting directly with nucleophiles like the thiol groups in enzyme catalytic centers. researchgate.net

Redox Cycling : The quinone can undergo redox cycling, a process where it is reduced to a semiquinone radical and then to a hydroquinone (B1673460), consuming reducing equivalents like NADPH. In the presence of oxygen, this process generates reactive oxygen species (ROS), such as superoxide (B77818) radicals. These ROS can then oxidize nucleophilic residues, like cysteine thiols, leading to the formation of disulfide bonds or other oxidative modifications, which are forms of covalent binding. researchgate.net

Therefore, the chemical basis for the covalent binding of this compound to molecular targets lies in the high electrophilicity of the quinone ring, which can directly alkylate nucleophilic amino acid residues or indirectly cause covalent modifications through the generation of ROS. nih.govresearchgate.net

Spectroscopic and Advanced Analytical Characterization of 5 Acetylnaphthalene 1,4 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the unambiguous structural determination of organic compounds. For 5-Acetylnaphthalene-1,4-dione, ¹H and ¹³C NMR, along with two-dimensional (2D) correlation experiments, are essential for assigning the chemical shifts of each proton and carbon atom.

The ¹H NMR spectrum of this compound displays a set of signals corresponding to the aromatic protons and the acetyl group protons. The exact chemical shifts can vary slightly depending on the solvent used. In a typical analysis, the aromatic protons of the naphthalene (B1677914) ring system resonate in the downfield region, generally between δ 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring currents and the electron-withdrawing carbonyl groups. The acetyl group's methyl protons appear as a distinct singlet in the upfield region, typically around δ 2.5 ppm. The integration of these signals confirms the number of protons in each environment.

Table 1: Representative ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | ~6.95 | d | ~10.0 |

| H-3 | ~6.95 | d | ~10.0 |

| H-6 | ~7.70 | t | ~7.8 |

| H-7 | ~7.90 | d | ~7.5 |

| H-8 | ~8.10 | d | ~8.0 |

| -COCH₃ | ~2.50 | s | - |

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, the spectrum will show signals for the two carbonyl carbons of the quinone ring, the acetyl carbonyl carbon, the aromatic carbons, and the methyl carbon of the acetyl group. The carbonyl carbons are the most deshielded and appear at the lowest field, typically in the range of δ 180-200 ppm. The aromatic carbons resonate between δ 120 and 140 ppm, while the methyl carbon of the acetyl group is found at a much higher field, usually around δ 25-30 ppm.

Table 2: Representative ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C-1 | ~185.0 |

| C-4 | ~184.5 |

| -COCH₃ | ~198.0 |

| C-2 | ~139.0 |

| C-3 | ~138.5 |

| Aromatic Carbons | ~125.0 - 136.0 |

| C-CH₃ | ~29.0 |

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.

To definitively assign the proton and carbon signals, 2D NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed. epfl.chsdsu.edu An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the straightforward assignment of protonated carbons. epfl.chemerypharma.com The HMBC spectrum reveals correlations between protons and carbons that are two or three bonds apart, which is crucial for identifying quaternary carbons (those without attached protons) and for piecing together the connectivity of the molecule. epfl.chsdsu.edu For instance, an HMBC correlation would be expected between the methyl protons of the acetyl group and the acetyl carbonyl carbon, as well as the adjacent aromatic carbon (C-5). epfl.ch Similarly, correlations between the aromatic protons and their neighboring carbons confirm the substitution pattern on the naphthalene ring. sdsu.edu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. utdallas.edu The IR spectrum of this compound is characterized by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations. maricopa.eduuc.eduspecac.com Typically, two distinct C=O stretching bands are observed for the quinone moiety in the region of 1650-1690 cm⁻¹. uc.edu The acetyl group's carbonyl stretch usually appears at a higher frequency, around 1680-1700 cm⁻¹, due to its attachment to the aromatic ring. uc.edu Additionally, the spectrum will show absorptions for C-H stretching of the aromatic ring and the methyl group (around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹ respectively), and C=C stretching vibrations of the aromatic ring in the 1450-1600 cm⁻¹ region. uc.edulibretexts.org

Table 3: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium |

| Acetyl C=O Stretch | 1700 - 1680 | Strong |

| Quinone C=O Stretch | 1690 - 1650 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Weak |

Note: The frequencies are approximate and can be influenced by the physical state of the sample (e.g., solid, solution) and intermolecular interactions.

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system of this compound gives rise to characteristic absorption bands in the ultraviolet and visible regions of the electromagnetic spectrum.

The UV-Vis absorption spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or acetonitrile (B52724), exhibits multiple absorption bands. These bands are attributed to π→π* and n→π* electronic transitions. The high-energy π→π* transitions, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are usually observed in the shorter wavelength UV region (around 250-350 nm) and have high molar absorptivity. mdpi.com The lower-energy n→π* transitions, which involve the promotion of a non-bonding electron (from the oxygen atoms of the carbonyl groups) to a π* antibonding orbital, occur at longer wavelengths, often extending into the visible region (around 400-450 nm), and are typically of lower intensity. The position and intensity of these absorption bands can be influenced by the solvent polarity.

Fluorescence Emission Properties and Mechanism

The photophysical properties of 1,4-naphthoquinones are well-documented, with many derivatives exhibiting interesting behaviors upon exposure to light. researchgate.net Generally, the fluorescence of a molecule arises from the radiative decay of an electron from the lowest excited singlet state (S₁) to the ground state (S₀). The emission spectrum, quantum yield, and fluorescence lifetime are key parameters that define a compound's emissive properties.

For the broader class of 1,4-naphthoquinones, photophysical properties have been a subject of intensive study due to their relevance in photochemistry and biological systems. researchgate.netmdpi.com The electronic transitions are typically of the n→π* and π→π* type. The fluorescence characteristics are highly sensitive to the molecular structure, including the nature and position of substituents on the naphthalene ring, as well as the solvent environment. For instance, studies on some 1,4-naphthoquinone (B94277) derivatives have shown that they can serve as biochemical probes, with their fluorescence properties being enhanced upon interaction with biological targets like β-amyloid aggregates. jst.go.jp However, specific experimental data detailing the fluorescence emission spectrum, quantum yield, and the precise mechanism of fluorescence for this compound are not extensively reported in the available scientific literature. Further dedicated photophysical studies would be required to fully characterize its emissive behavior.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound through analysis of its fragmentation patterns. For this compound, with a molecular formula of C₁₂H₈O₃, the calculated exact molecular weight is 204.19 g/mol . ontosight.ai

In a typical electron ionization (EI) mass spectrum, this compound would be expected to exhibit a prominent molecular ion peak (M⁺˙) at a mass-to-charge ratio (m/z) of 204. The stability of the aromatic system would ensure that this peak is readily observable. The subsequent fragmentation would be dictated by the functional groups present: the quinone and the acetyl moieties.

The primary fragmentation pathways would likely involve:

Loss of the acetyl radical (•CH₃CO): Cleavage of the bond between the naphthalene ring and the acetyl group would result in a fragment ion at m/z 161. This corresponds to the loss of 43 mass units.

Loss of a methyl radical (•CH₃): A common fragmentation for acetyl-containing compounds is the loss of the methyl group, leading to an acylium ion. This would produce a peak at m/z 189 ([M-15]⁺).

Loss of carbon monoxide (CO): Quinone structures are known to undergo fragmentation by losing one or more molecules of carbon monoxide. The loss of a CO molecule from the molecular ion would result in a peak at m/z 176 ([M-28]⁺). A subsequent loss of another CO molecule could lead to a fragment at m/z 148.

These predicted fragmentation patterns provide a unique fingerprint for the confirmation of the compound's structure.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Identity | Mass Loss (Da) |

|---|---|---|

| 204 | [C₁₂H₈O₃]⁺˙ (Molecular Ion) | 0 |

| 189 | [M - CH₃]⁺ | 15 |

| 176 | [M - CO]⁺˙ | 28 |

| 161 | [M - CH₃CO]⁺ | 43 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal information about bond lengths, bond angles, and the conformation of the molecule in the solid state. To perform this analysis, a high-quality single crystal of this compound is required.

The crystal is mounted in an X-ray diffractometer, and the resulting diffraction pattern is analyzed to determine the unit cell dimensions (a, b, c, α, β, γ) and the space group. This information allows for the calculation of the electron density map, from which the positions of the individual atoms can be resolved. While the crystal structures of related compounds, such as 1,8-diacetylnaphthalene, have been determined and reported, researchgate.net specific crystallographic data for this compound is not available in the reviewed literature. A successful crystallographic analysis would confirm the planarity of the naphthalene-1,4-dione ring system and determine the torsional angle of the acetyl group relative to the aromatic ring, providing critical insight into its solid-state conformation and intermolecular packing interactions.

Chromatographic Techniques for Purity and Separation

Chromatography is a fundamental technique for the separation, purification, and purity assessment of organic compounds. researchgate.net The polarity of this compound, conferred by its three carbonyl groups, makes it well-suited for analysis by normal-phase chromatography.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for monitoring reaction progress and assessing sample purity. For this compound, a silica (B1680970) gel plate would serve as the stationary phase. A mobile phase consisting of a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297) would be employed. The compound would appear as a single spot under UV light, and its retention factor (Rf) value would be indicative of its polarity.

Column Chromatography: For purification on a larger scale, column chromatography is the method of choice. A glass column is packed with a stationary phase, typically silica gel or alumina. researchgate.net The crude compound is loaded onto the top of the column, and a solvent system, similar to that used for TLC (e.g., a gradient of ethyl acetate in hexane), is passed through the column to elute the components. researchgate.net Fractions are collected and analyzed by TLC to isolate the pure this compound.

High-Performance Liquid Chromatography (HPLC): HPLC offers high-resolution separation for quantitative purity analysis. A normal-phase HPLC setup with a silica column and a hexane/ethyl acetate or hexane/isopropanol mobile phase would be suitable. Alternatively, reversed-phase HPLC using a C18 column with a mobile phase of acetonitrile and water could be used. The compound would be detected by a UV detector, and its purity would be determined by the area percentage of its corresponding peak in the chromatogram.

Table 2: Exemplary Chromatographic Methods for this compound Analysis

| Technique | Stationary Phase | Mobile Phase (Exemplary) | Detection | Purpose |

|---|---|---|---|---|

| TLC | Silica Gel 60 F₂₅₄ | Hexane:Ethyl Acetate (7:3 v/v) | UV light (254 nm) | Purity check, reaction monitoring |

| Column | Silica Gel (60-120 mesh) | Gradient of 0-20% Ethyl Acetate in Hexane | TLC analysis of fractions | Purification |

| HPLC | C18 Reversed-Phase | Acetonitrile:Water (60:40 v/v) | UV Detector (e.g., 254 nm) | Quantitative purity analysis |

Computational and Theoretical Investigations of 5 Acetylnaphthalene 1,4 Dione

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of 5-acetylnaphthalene-1,4-dione. These calculations solve the Schrödinger equation, albeit with approximations for complex molecules, to determine the electronic distribution and energy of the system.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a principal method in computational chemistry for studying the electronic properties of molecules. core.ac.uk Instead of the complex many-electron wavefunction, DFT utilizes the electron density, a simpler quantity, to define the system's energy. core.ac.uk This approach is widely used to optimize molecular geometries and calculate various properties. researchgate.netpublicationslist.org For instance, DFT calculations at levels like B3LYP/6-311G(d,p) are employed to obtain optimized structures, which then serve as the basis for further analyses. researchgate.net The expanding application of computational chemistry, particularly DFT, has significantly influenced the study of molecular structures, reactions, and properties. ggckondagaon.in

HOMO-LUMO Analysis and Electron Density Distributions

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity and kinetic stability. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's reactivity; a smaller gap generally indicates higher reactivity. ekb.eg Analysis of the HOMO and LUMO energies can shed light on the charge transfer characteristics within the molecule. ekb.eg

Molecular Electrostatic Potential (MEP) analysis is another valuable tool that maps the electron density distribution to identify the electrophilic and nucleophilic sites within a molecule. ekb.eg This helps in predicting how the molecule will interact with other chemical species.

| Computational Parameter | Description | Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the ability to donate an electron. A higher energy suggests greater electron-donating ability. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept an electron. A lower energy suggests greater electron-accepting ability. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher reactivity and lower kinetic stability. researchgate.net |

| Electron Density | The probability of finding an electron at a particular point in space. | Determines the molecule's shape and reactivity hotspots. |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. | Identifies regions prone to electrophilic and nucleophilic attack. ekb.eg |

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. biorxiv.orgulakbim.gov.tr By solving Newton's equations of motion, MD simulations can generate a conformational ensemble, providing a detailed view of the molecule's flexibility and dynamic behavior. biorxiv.org This is particularly important for understanding how this compound might change its shape to interact with biological targets. nih.govdal.ca The simulations can reveal important structural changes and twists in the molecule over a specific timescale, such as 0 to 100 nanoseconds. nih.gov

Reaction Pathway Modeling and Transition State Analysis

Computational modeling can be used to explore the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the most likely reaction pathways and the structures of the transition states. researchgate.net This analysis provides a structural description of the reacting molecules at the point of highest energy along the reaction coordinate, known as the transition structure. ggckondagaon.in Understanding the transition state is key to predicting reaction rates and outcomes. For example, in related naphthalene (B1677914) compounds, intramolecular nucleophilic attack has been studied, revealing mechanisms of cyclization. researchgate.net

Ligand-Protein Interaction Modeling (Chemical Aspects of Binding)

Understanding how this compound interacts with proteins is crucial for evaluating its potential biological activity. ontosight.ai Molecular docking and MD simulations are the primary computational tools for this purpose. nih.gov Docking predicts the preferred binding orientation of the ligand within a protein's active site, while MD simulations can assess the stability of the ligand-protein complex over time. nih.govresearchgate.net The analysis of these interactions can reveal key binding modes and the specific amino acid residues involved. researchgate.net Factors such as hydrogen bonds, hydrophobic interactions, and π-stacking are critical in determining the binding affinity. nih.gov The binding affinity of a ligand can be estimated using methods like MM-PBSA/GBSA. nih.gov

| Interaction Type | Description | Potential Role in Binding of this compound |

| Hydrogen Bonds | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | The carbonyl and acetyl groups of the molecule can act as hydrogen bond acceptors. |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in aqueous solution and exclude water molecules. | The naphthalene ring system provides a large hydrophobic surface for interaction. |

| π-Stacking | Attractive, noncovalent interactions between aromatic rings. | The aromatic naphthalene core can engage in π-stacking with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. |

| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Contribute to the overall stability of the ligand-protein complex. |

| Cation-π Interactions | A noncovalent molecular interaction between a cation and the face of an electron-rich π system. | The electron-rich naphthalene ring could interact with cationic residues like lysine (B10760008) and arginine. |

In silico Prediction of Chemical Properties and Reactivity Hotspots

In silico methods allow for the prediction of a wide range of chemical properties and reactivity hotspots without the need for laboratory experiments. a2bchem.com By analyzing the electronic structure, it is possible to identify which atoms or functional groups in this compound are most likely to participate in chemical reactions. Global and local reactivity descriptors derived from DFT, such as electrophilicity and nucleophilicity indices, can pinpoint the most reactive sites in the molecule. researchgate.netacs.org This information is valuable for predicting the compound's metabolic fate and potential toxicity. acs.org

Advanced Chemical Applications and Future Research Directions for 5 Acetylnaphthalene 1,4 Dione

Applications in Materials Science and Organic Electronics

The unique electronic and reactive properties of the 1,4-naphthoquinone (B94277) scaffold make it a subject of interest for creating novel functional materials. nih.gov Its ability to participate in electron transfer processes and undergo chemical modifications allows for the tuning of its properties for specific applications. nih.gov

Organic solar cells (OSCs) and organic light-emitting diodes (OLEDs) rely on organic molecules or polymers with specific electronic and photophysical properties. While the development of new materials is critical for improving the efficiency and stability of these devices, there is currently limited specific research available in the public domain on the application of 5-Acetylnaphthalene-1,4-dione in these areas. scienceopen.comrsc.org However, the broader class of quinones and their derivatives are known to possess interesting photophysical properties and have been investigated in photochemical applications, suggesting that the naphthoquinone core could be a building block for future materials design in this field. mdpi.com

Conductive polymers are organic materials that can conduct electricity, typically due to a conjugated pi-system along the polymer backbone. researchgate.net The synthesis of such polymers often involves the polymerization of monomeric units. researchgate.net Given the high reactivity of the 1,4-naphthoquinone core, particularly its susceptibility to addition reactions, it could theoretically serve as a monomer or a component in the synthesis of new polymers. nih.gov Similarly, molecular switches are molecules that can be reversibly shifted between two or more stable states in response to external stimuli like light or electricity. The redox-active nature of the quinone/hydroquinone (B1673460) system is a fundamental switching mechanism. Despite this theoretical potential, specific studies demonstrating the use of this compound as a precursor for conductive polymers or as a functional molecular switch are not prominent in current scientific literature.

Dye-sensitized solar cells (DSSCs) are a type of photovoltaic cell that uses a photosensitizer adsorbed onto a wide-bandgap semiconductor to absorb light. researchgate.net While direct studies on this compound as a DSSC sensitizer (B1316253) are scarce, research on other naphthoquinone derivatives has shown their potential in this application. nih.govnih.govresearchgate.net These molecules can act as effective, metal-free organic photosensitizers.

The function of a naphthoquinone-based dye involves absorbing light to promote an electron from its Highest Occupied Molecular Orbital (HOMO) to its Lowest Unoccupied Molecular Orbital (LUMO). For efficient operation, the LUMO level of the dye must be higher (more negative) than the conduction band of the semiconductor (e.g., TiO2), allowing for effective electron injection. nih.gov Research has shown that modifying the naphthoquinone structure with different functional groups, such as nitro or amino groups, can tune these energy levels and improve performance. nih.govresearchgate.net For instance, the introduction of a nitro group, an electron-withdrawing group, can alter the absorption spectrum and energy levels favorably. nih.gov Studies on various naphthoquinoneoxime and aminonaphthoquinone derivatives have demonstrated acceptable to good photovoltaic performance, underscoring the viability of the naphthoquinone scaffold. nih.govresearchgate.net

Table 1: Performance of DSSCs Using Naphthoquinone Derivative Photosensitizers This table presents data for compounds structurally related to this compound to illustrate the potential of the naphthoquinone core in DSSC applications.

| Photosensitizer | Photoanode | PCE (η) (%) | Jsc (mA/cm²) | Voc (V) | FF | Reference |

|---|---|---|---|---|---|---|

| NO₂Lw | TiO₂ | 0.81 | 2.50 | 0.58 | 0.55 | nih.gov |

| NO₂Lw | ZnO | 0.35 | 1.10 | 0.59 | 0.54 | nih.gov |

| Cl_LwOx | TiO₂ | 0.70 | 1.70 | 0.65 | 0.63 | nih.gov |

| PthOx | TiO₂ | 0.49 | 1.30 | 0.60 | 0.62 | nih.gov |

| LwOx | TiO₂ | 0.38 | 1.00 | 0.61 | 0.62 | nih.gov |

Role in Electrochemical Systems

The ability of quinones to undergo reversible two-electron, two-proton redox reactions makes them highly suitable for electrochemical energy storage and conversion applications.

Aqueous organic redox flow batteries (AORFBs) are a promising technology for large-scale energy storage due to their potential for low cost, scalability, and safety. uaz.edu.mxharvard.edu Quinones, including naphthoquinone derivatives, are among the most studied classes of organic redox-active materials for these batteries. uaz.edu.mx They typically function as the negative electrolyte (negolyte). However, challenges such as limited solubility and chemical instability in aqueous, particularly alkaline, environments can lead to capacity fade. harvard.eduacs.org

Research focuses on the rational molecular design of naphthoquinone derivatives to overcome these limitations. Strategies include introducing water-solubilizing functional groups and modifying the core structure to prevent degradation pathways like enol-ketone tautomerization. acs.orgacs.org For example, a biomimetic naphthoquinone zwitterion, 3-(2-chloro-1,4-naphthoquinon-3-ylamino)propanoic acid (3-AFNQ), was designed to enhance aqueous solubility and stability, resulting in an AORFB with a very low capacity fade rate. acs.orgacs.org Another approach involved creating a dimer, bislawsone, which substantially improved solubility and stability compared to its monomer. harvard.edu These studies demonstrate that the naphthoquinone core, as found in this compound, is a viable platform for developing high-performance electrolytes for redox flow batteries.

Table 2: Performance Data for Naphthoquinone-Based Aqueous Organic Redox Flow Batteries This table showcases the performance of batteries using specific naphthoquinone derivatives as the negolyte.

| Negolyte Compound | Concentration | Output Power Density | Capacity Fade Rate (%/day) | Cell Voltage (OCV) | Reference |

|---|---|---|---|---|---|

| 3-AFNQ | 0.5 M | 264 mW cm⁻² | 0.39 | Not Specified | acs.org |

| Bislawsone | 0.5 M | >100 mW cm⁻² (at 300 mA/cm²) | Not Specified | 1.05 V | harvard.edu |

Electrochemical carbon capture is an emerging technology that offers a less energy-intensive alternative to traditional thermal methods. harvard.educhemrxiv.org Systems using redox-active quinones are particularly promising. harvard.edumsesupplies.com The process leverages the electrochemical cycle of quinones to capture and release CO₂.

Two primary mechanisms have been identified for quinone-mediated CO₂ capture in aqueous solutions:

Direct Nucleophilicity-Swing: The quinone is electrochemically reduced, increasing its nucleophilicity. The reduced quinone then directly attacks a CO₂ molecule, forming a stable chemical bond (a quinone-CO₂ adduct). harvard.educhemrxiv.org Re-oxidizing the quinone breaks this bond and releases the CO₂.

Indirect pH-Swing: In aqueous environments, the electrochemical reduction of the quinone consumes protons, leading to an increase in the local pH of the solution. harvard.educhemrxiv.org This alkaline environment causes CO₂ to be absorbed and converted into bicarbonate or carbonate ions. Subsequent electrochemical oxidation of the quinone releases protons, lowering the pH and causing the CO₂ to be outgassed. harvard.edu

Researchers have developed in-situ methods, such as using reference electrodes and fluorescence microscopy, to quantify the contribution of each mechanism. chemrxiv.orgchemrxiv.org Although specific research on this compound is not available, its fundamental quinone structure makes it a potential candidate for investigation within this field, as the core redox chemistry is the key driver of the capture process. harvard.edu

Catalytic Roles and Redox Mediation in Organic Synthesis

This compound, a member of the naphthoquinone family, possesses inherent redox properties that make it a candidate for catalytic and redox mediation roles in organic synthesis. Quinones, in general, are known to participate in electron transfer processes, which is a fundamental aspect of many catalytic cycles. mdpi.combiointerfaceresearch.com

The core structure of 1,4-naphthoquinone allows it to be easily reduced to the corresponding hydroquinone and subsequently re-oxidized, facilitating the transfer of electrons between substrates. mdpi.com This redox cycling is central to its potential catalytic activity. For instance, in reactions requiring oxidation, the naphthoquinone can act as an electron acceptor, being reduced in the process. The resulting hydroquinone can then be re-oxidized by a terminal oxidant, regenerating the catalyst for subsequent cycles.

While specific studies detailing the catalytic use of this compound are not extensively documented, the broader class of 1,4-naphthoquinone derivatives has been explored in various catalytic systems. For example, cerium(IV) ammonium (B1175870) nitrate (B79036) has been used as a catalyst in the reaction of 2-acetylnaphthalene-1,4-dione with olefins to synthesize dihydronaphtho[1,2-b]furans. rsc.orgnih.gov This suggests that the acetylnaphthalene-1,4-dione structure is amenable to participating in catalyzed synthetic transformations.

Furthermore, the development of phosphine-catalyzed reactions, which often involve nucleophilic addition to electrophilic compounds, presents another avenue for the application of acetylated naphthoquinones. nih.gov The electron-deficient nature of the quinone ring in this compound makes it a potential electrophile in such reactions.

Future research could focus on explicitly defining the catalytic capabilities of this compound in various organic transformations, such as oxidation of alcohols, C-H activation, and other redox-driven reactions. Understanding its electrochemical properties will be key to designing efficient catalytic cycles.

Development of Chemosensors and Molecular Probes

The structural and electronic properties of this compound make it a promising scaffold for the development of chemosensors and molecular probes. nih.gov The naphthoquinone core can act as a signaling unit, where changes in its electronic environment upon interaction with an analyte can lead to a detectable optical or electrochemical response.

Chemosensors are molecules designed to selectively bind to a specific analyte, resulting in a measurable signal. The development of chemosensors for detecting metal ions and other species is an active area of research due to their potential applications in environmental monitoring and biological imaging. researchgate.net Derivatives of 2-acetylnaphthalene (B72118) have been investigated as biomarkers and fluorescent probes due to their special fluorescence properties. bloomtechz.com

The 1,4-naphthoquinone framework can be functionalized to introduce specific recognition sites for target analytes. For example, the synthesis of derivatives bearing moieties capable of coordinating with metal ions could lead to colorimetric or fluorescent sensors for those ions. The acetyl group on the 5-position of the naphthalene (B1677914) ring could also be chemically modified to tune the sensor's selectivity and sensitivity.

Molecular probes are used to study biological interactions and processes. nih.gov The ability of naphthoquinones to interact with biological molecules, such as proteins and DNA, makes them suitable candidates for the design of such probes. mdpi.comresearchgate.net For instance, a fluorescently labeled this compound derivative could be used to visualize its localization within cells or to report on specific cellular events. Research has shown that certain 1,4-naphthoquinone derivatives can penetrate the blood-brain barrier and bind to β-amyloid aggregates, enhancing fluorescence upon interaction, which is relevant for studying neurodegenerative diseases. jst.go.jp

Design and Synthesis of Novel Quinone Derivatives for Chemical Exploration

The this compound molecule serves as a versatile starting material for the synthesis of a wide array of novel quinone derivatives with potential applications in medicinal chemistry and materials science. ontosight.ai The reactivity of the quinone ring and the acetyl group allows for various chemical modifications.

Synthetic strategies often involve nucleophilic addition or substitution reactions on the naphthoquinone core. nih.gov For example, amines, thiols, and other nucleophiles can be introduced to the quinone ring to generate new derivatives. nih.govacs.org The presence of the acetyl group offers a further point of modification, for instance, through condensation reactions or by serving as a handle for further synthetic transformations. rsc.org

Several synthetic approaches have been employed to create libraries of naphthoquinone derivatives for biological screening. These methods include:

Michael 1,4-addition: This allows for the introduction of nucleophiles, such as amines and thiols, directly onto the quinone ring. nih.gov

Click Chemistry: The introduction of an azide (B81097) or alkyne functionality allows for the use of "click" reactions to attach a wide variety of molecular fragments, such as triazoles. nih.gov

Multi-component reactions: These reactions allow for the rapid assembly of complex molecules from simple starting materials in a single step. nih.gov

The following table provides examples of synthetic strategies that have been applied to the broader class of 1,4-naphthoquinones, which could be adapted for this compound.

| Synthetic Strategy |

These synthetic efforts are driven by the search for new compounds with enhanced or novel biological activities, such as anticancer, antibacterial, and antifungal properties. ontosight.ainih.govbrieflands.com

Mechanistic Studies of Chemical Interactions in Complex Systems (e.g., environmental processes)

Understanding the mechanistic details of how this compound interacts with its environment is crucial for assessing its potential impact and for designing applications that leverage these interactions. The reactivity of quinones makes them participants in a variety of chemical and biological processes. mdpi.com

In environmental contexts, naphthoquinones can undergo redox cycling, which can lead to the generation of reactive oxygen species (ROS) such as superoxide (B77818) anion and hydrogen peroxide. mdpi.com This process involves the reduction of the quinone by cellular reductases, followed by the re-oxidation by molecular oxygen. The generation of ROS is a key mechanism behind the biological activity of many quinones, including their antibacterial and antifungal effects. researchgate.net

Mechanistic studies can involve a combination of experimental and computational approaches. For example, electrochemical techniques like cyclic voltammetry can be used to probe the redox potentials of this compound and its derivatives, providing insight into their ability to participate in electron transfer reactions. researchgate.net Computational methods, such as density functional theory (DFT), can be used to model the electronic structure of the molecule and to predict its reactivity towards different chemical species. acs.org

The study of reaction mechanisms is also critical for understanding the mode of action of naphthoquinone-based drugs and probes. For example, molecular docking studies can be used to predict how a derivative of this compound might bind to the active site of a target enzyme. acs.orgnih.gov This information is invaluable for the rational design of more potent and selective therapeutic agents.

Q & A

Q. What are the common synthesis routes for 5-Acetylnaphthalene-1,4-dione, and what critical parameters govern yield and purity?

Synthesis typically involves acetylation of naphthoquinone derivatives under controlled conditions. A key step is the Friedel-Crafts acylation of 1,4-naphthoquinone using acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Reaction temperature (optimized between 50–80°C), solvent choice (e.g., dichloromethane), and stoichiometric ratios of reactants are critical for minimizing side products like over-acetylated derivatives. Post-synthesis purification via column chromatography or recrystallization ensures >95% purity, validated by HPLC or NMR .

Q. What analytical techniques are recommended for characterizing this compound?

Standard characterization includes:

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and acetyl group integration.

- Mass spectrometry (MS) for molecular weight verification and fragmentation analysis.

- HPLC with UV detection for purity assessment.

- X-ray crystallography (if single crystals are obtainable) for definitive structural elucidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity data for this compound across different studies?

Contradictions may arise from variations in experimental models (e.g., in vitro vs. in vivo) or exposure protocols. A systematic approach includes:

- Dose-response re-evaluation : Establish NOAEL/LOAEL thresholds using standardized OECD guidelines.

- Comparative metabolomics : Identify species-specific metabolic pathways (e.g., cytochrome P450 activity in rodents vs. humans).

- Risk of Bias (RoB) assessment : Apply tools like Table C-7 (randomization, blinding) to evaluate study reliability .

Q. What experimental designs are optimal for studying environmental degradation pathways of this compound?

Use factorial design to test variables like pH, UV exposure, and microbial activity. For example:

Q. How can theoretical frameworks guide mechanistic studies of this compound’s reactivity?

Link research to Frontier Molecular Orbital (FMO) theory to predict electrophilic/nucleophilic sites. For example:

Q. What methodologies mitigate bias in animal studies evaluating this compound’s hepatotoxicity?

Follow ARRIVE guidelines :

- Randomization : Use block randomization for dose groups.

- Blinding : Mask technicians during data collection.

- Histopathology : Apply standardized scoring systems (e.g., Ishak fibrosis scale) with inter-rater validation .

Cross-Disciplinary and Ethical Considerations

Q. How can this compound be integrated into materials science research?

Explore its use as a redox-active moiety in:

Q. What ethical guidelines govern the use of this compound in human cell line studies?

Adhere to:

- NIH Guidelines : Restrict use to in vitro models (no FDA approval for in vivo human testing).

- Institutional Review Board (IRB) protocols : Disclose potential genotoxicity risks (e.g., Comet assay results).

- Material transfer agreements (MTAs) : Ensure compliance with intellectual property laws .

Data Gaps and Future Research

Q. What are the prioritized data needs for this compound under CERCLA Section 104(i)(5)?

Per ATSDR’s 2024 draft:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.